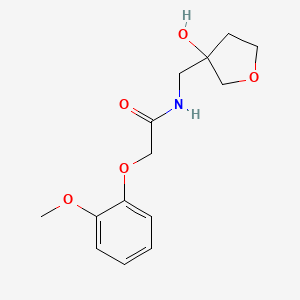
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, also known as HET0016, is a small molecule inhibitor of the 20-HETE (20-hydroxyeicosatetraenoic acid) pathway. This compound has been widely studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and ischemic stroke.
作用機序
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide works by inhibiting the production of 20-HETE, a potent vasoconstrictor and pro-inflammatory mediator. 20-HETE is produced by the cytochrome P450 (CYP) enzyme system and plays a crucial role in various physiological and pathological processes, including blood pressure regulation, angiogenesis, inflammation, and cancer growth and metastasis. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide specifically inhibits the CYP4A and CYP4F enzymes, which are responsible for the production of 20-HETE.
Biochemical and Physiological Effects
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has various biochemical and physiological effects depending on the disease or condition being studied. In cancer, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide inhibits the growth and metastasis of cancer cells and sensitizes them to chemotherapy and radiation therapy. In hypertension, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces blood pressure by inducing vasodilation. In ischemic stroke, N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces brain damage and improves neurological function by reducing inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One of the major advantages of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is its specificity for the CYP4A and CYP4F enzymes, which are responsible for the production of 20-HETE. This specificity makes it a valuable tool for studying the role of 20-HETE in various physiological and pathological processes. However, one of the limitations of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are various future directions for the study of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide. One area of research is the development of more potent and selective inhibitors of the 20-HETE pathway. Another area of research is the identification of biomarkers for predicting the response to N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide treatment in cancer patients. Additionally, the role of 20-HETE in other diseases and conditions, such as diabetes and cardiovascular disease, should be further investigated. Finally, the development of more effective delivery methods for N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide, such as nanoparticles or liposomes, could enhance its therapeutic potential.
合成法
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 3-hydroxytetrahydrofuran-3-methanol with 2-methoxyphenol, followed by the reaction with chloroacetyl chloride and then with ammonium hydroxide. The final product is obtained through purification and crystallization processes. The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been described in detail in various publications.
科学的研究の応用
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been widely studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. Studies have shown that N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide inhibits the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Another area of research is hypertension. N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has been shown to reduce blood pressure in animal models of hypertension. It works by inhibiting the production of 20-HETE, a potent vasoconstrictor, which leads to vasodilation and a decrease in blood pressure.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide has also been studied for its potential therapeutic applications in ischemic stroke. Studies have shown that N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide reduces brain damage and improves neurological function in animal models of ischemic stroke. It works by inhibiting the production of 20-HETE, which reduces inflammation and oxidative stress in the brain.
特性
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-18-11-4-2-3-5-12(11)20-8-13(16)15-9-14(17)6-7-19-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVRHHLYFAWBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2899525.png)

![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)
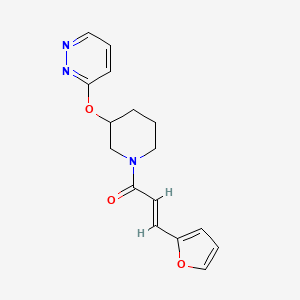
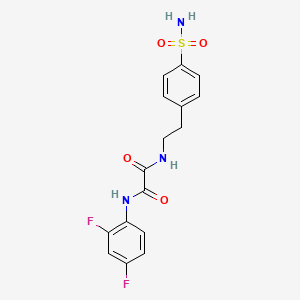
![6-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2899533.png)
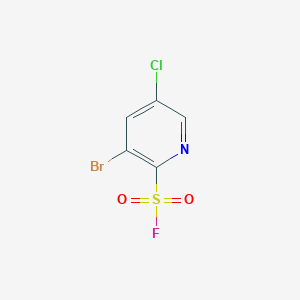
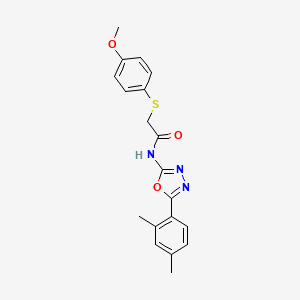
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)
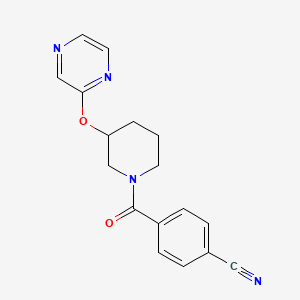

![2-((6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2899541.png)
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2899544.png)